molecular formula C17H18FNO2 B5084307 3-butoxy-N-(2-fluorophenyl)benzamide

3-butoxy-N-(2-fluorophenyl)benzamide

Cat. No.: B5084307
M. Wt: 287.33 g/mol
InChI Key: NUGVVPYZJRCWLT-UHFFFAOYSA-N
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Description

3-Butoxy-N-(2-fluorophenyl)benzamide (CAS: 431983-59-4) is a benzamide derivative with the molecular formula C₁₇H₁₈FNO₂ and a molecular weight of 287.33 g/mol. Its structure features a butoxy group (-OCH₂CH₂CH₂CH₃) at the 3-position of the benzamide core and a 2-fluorophenyl substituent on the amide nitrogen. The compound is commercially available for research purposes .

Properties

IUPAC Name

3-butoxy-N-(2-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-2-3-11-21-14-8-6-7-13(12-14)17(20)19-16-10-5-4-9-15(16)18/h4-10,12H,2-3,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGVVPYZJRCWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(2-fluorophenyl)benzamide typically involves the reaction of 2-fluoroaniline with 3-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-butoxy-N-(2-fluorophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxy and fluorophenyl groups can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamides

Benzamide derivatives are studied for diverse biological activities, including modulation of metabotropic glutamate receptors (mGlu), antitumor effects, and antioxidant properties. Below is a comparative analysis of 3-butoxy-N-(2-fluorophenyl)benzamide with structurally similar compounds:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Substituents Biological Activity/Application Key Differences Reference
This compound 3-butoxy, 2-fluorophenyl Research compound (exact activity unspecified) Baseline for comparison
4-Butoxy-N-(2-fluorophenyl)benzamide (VU0040237) 4-butoxy, 2-fluorophenyl Positive allosteric modulator (PAM) of mGlu5 Butoxy position (4 vs. 3) alters receptor binding
3-Chloro-N-(2-fluorophenyl)benzamide 3-chloro, 2-fluorophenyl Polymorph study (intermolecular interactions) Chloro vs. butoxy substituent; impacts crystallinity
N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide 4-butoxy, benzoimidazolyl-phenyl Antitumor candidate Bulky benzoimidazole group enhances target specificity
2-Bromo-N-(3-fluorophenyl)benzamide 2-bromo, 3-fluorophenyl Crystallography studies Halogen position (Br at 2 vs. F at 2)
4-Cyano-N-(2-fluorophenyl)benzamide 4-cyano, 2-fluorophenyl Computational analysis (QSAR) Polar cyano group vs. lipophilic butoxy

Key Insights from Structural Comparisons :

Substituent Position and Receptor Binding :

  • The position of the butoxy group (3 vs. 4) significantly impacts biological activity. For instance, 4-butoxy-N-(2-fluorophenyl)benzamide (VU0040237) acts as a PAM for mGlu5 receptors, while the 3-butoxy analogue’s activity remains uncharacterized .
  • Halogen substitution (e.g., Cl, Br) influences crystallinity and intermolecular interactions. For example, 3-chloro-N-(2-fluorophenyl)benzamide exhibits polymorphs with distinct C-H···π and halogen bonding patterns .

Electron-Withdrawing Groups: Cyano or nitro groups (e.g., in nitazoxanide, an antiparasitic benzamide) enhance electrophilicity, affecting target binding .

Pharmacological and Therapeutic Potential

  • Antitumor Activity : Derivatives with heterocyclic moieties (e.g., benzoimidazole) show promise in oncology, likely due to kinase inhibition or DNA intercalation .
  • Antioxidant Effects: Substituted benzamides with hydroxyl or methoxy groups exhibit radical scavenging activity, as seen in N-(anilinocarbonothioyl)benzamide derivatives .

Physicochemical and Crystallographic Properties

  • Polymorphism : Unlike 3-chloro-N-(2-fluorophenyl)benzamide, which forms polymorphs with varied C-H···O and halogen interactions , the butoxy analogue’s crystallinity data are unreported.
  • Solubility : The butoxy group likely reduces aqueous solubility compared to smaller substituents (e.g., methoxy or ethoxy), necessitating formulation optimization for in vivo studies.

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